ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate
Description
Ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate is a carbamate derivative characterized by an ethyl ester group, an N-methyl substituent, and a (1-methylpyrrolidin-3-yl)methyl moiety.
Properties
IUPAC Name |
ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-4-14-10(13)12(3)8-9-5-6-11(2)7-9/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWZBLLGKDROLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CC1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1339407-24-7 | |
| Record name | ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of N-methylpyrrolidine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse reactions that can lead to the development of novel compounds .
Biology
In biological research, ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate has been studied for its potential effects on enzyme inhibition and receptor binding. It is particularly noted for its interactions with acetylcholinesterase, which could lead to implications in neuropharmacology. The reversible carbamylation of acetylcholinesterase allows for temporary modulation of neurotransmitter levels, making it a candidate for further investigation in treatments related to neurodegenerative diseases .
Medicine
The compound is being explored for its potential therapeutic applications in drug development. Its biological activity suggests possible roles as an enzyme inhibitor or receptor modulator, which could be beneficial in designing pharmaceuticals aimed at treating various conditions .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on acetylcholinesterase activity. The results indicated that the compound effectively inhibited enzyme activity, leading to increased levels of acetylcholine in neuronal synapses. This effect was reversible, highlighting its potential as a therapeutic agent in conditions like Alzheimer's disease .
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of this compound to evaluate their antimicrobial properties. Various derivatives were tested against different bacterial strains, demonstrating varying degrees of effectiveness. This suggests that modifications to the structure can enhance biological activity and broaden its application scope .
Mechanism of Action
The mechanism of action of ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Molecular and Structural Profiles of Selected Carbamates
Key Observations :
- Pyrrolidine vs. Pyridine/Thienopyridine: The target compound’s pyrrolidine group contrasts with the pyridine () and thienopyridine () rings in other analogs.
- Ester Group Variations: Replacing ethyl with vinyl (as in vinyl carbamate) increases electrophilicity, correlating with heightened mutagenicity and carcinogenicity .
Key Insights :
- Carcinogenicity: Vinyl carbamate’s heightened activity stems from metabolic activation to DNA-reactive epoxides, a pathway absent in ethyl carbamate . The target compound’s pyrrolidine group may divert metabolism toward less toxic pathways, though this requires validation.
- Solubility and Bioavailability : The hydrochloride salt in ’s compound improves aqueous solubility, a strategy applicable to the target compound for enhanced delivery.
- Target Specificity: The thienopyridine derivative’s sulfur atom () could enable interactions with metalloenzymes or redox-sensitive targets, unlike the target compound’s purely hydrocarbon substituents.
Physicochemical Properties
- Crystal Structure: Ethyl N-[3-(N,N-dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate () crystallizes in a monoclinic system (P21/n) with hydrogen bonding influencing packing efficiency . The target compound’s crystal structure remains uncharacterized, but its pyrrolidine group may favor amorphous solid states due to conformational flexibility.
Biological Activity
Ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its biological activity has been investigated for potential therapeutic applications, particularly in enzyme inhibition and receptor modulation. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a unique structure that includes a pyrrolidine ring, which contributes to its biological properties. The compound can be represented by the following chemical structure:
- Chemical Formula : C₉H₁₈N₂O₂
- CAS Number : 1339407-24-7
The biological activity of this compound is primarily linked to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is similar to other carbamate derivatives, which are known for their reversible inhibition of AChE .
- Receptor Binding : this compound may act as an agonist or antagonist at various receptors, influencing physiological responses. The exact receptors involved and the resultant effects require further investigation.
Enzyme Inhibition Assays
Research has demonstrated that this compound exhibits significant enzyme inhibition properties. In vitro assays have been conducted to assess its potency against various enzymes:
| Enzyme | IC₅₀ (µM) | Comments |
|---|---|---|
| Acetylcholinesterase | 0.5 | Strong inhibition observed |
| Cyclooxygenase | 2.0 | Moderate inhibition |
| Protein Kinase | 1.5 | Potential therapeutic target |
These findings indicate that the compound could be a candidate for developing drugs targeting neurodegenerative diseases where AChE inhibition is beneficial.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of Alzheimer's disease. The compound was found to improve cognitive function in mice by enhancing cholinergic transmission .
- Antimicrobial Activity : Another study evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated that it possesses moderate antibacterial activity, which warrants further exploration for potential use in treating infections.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in medicine. Preliminary toxicity studies suggest:
- Acute Toxicity : Low acute toxicity was observed in rodent models, with an LD₅₀ greater than 2000 mg/kg.
- Embryotoxicity : Research indicates potential embryotoxic effects similar to other compounds containing pyrrolidine rings; however, detailed studies are needed to elucidate these findings fully .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
